molecular formula C12H13NO3S B14777859 2-(Thiomorpholine-4-carbonyl)benzoic acid

2-(Thiomorpholine-4-carbonyl)benzoic acid

Katalognummer: B14777859
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: MIUSRJJLWRCYRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Thiomorpholine-4-carbonyl)benzoic acid is an organic compound with the molecular formula C12H13NO3S It is characterized by the presence of a thiomorpholine ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)benzoic acid typically involves the reaction of thiomorpholine with a benzoic acid derivative under specific conditions. One common method involves the acylation of thiomorpholine with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiomorpholine-4-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Thiomorpholine-4-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Thiomorpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 4-[(2-hydroxyethoxy)carbonyl]benzoic acid
  • Benzothiazole derivatives

Uniqueness

2-(Thiomorpholine-4-carbonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H13NO3S

Molekulargewicht

251.30 g/mol

IUPAC-Name

2-(thiomorpholine-4-carbonyl)benzoic acid

InChI

InChI=1S/C12H13NO3S/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4H,5-8H2,(H,15,16)

InChI-Schlüssel

MIUSRJJLWRCYRW-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCN1C(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.